![molecular formula C47H48N2OS2 B12528319 3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde CAS No. 863545-34-0](/img/structure/B12528319.png)
3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzaldehyde core substituted with two phenothiazine moieties, which are further functionalized with hexyl groups. The presence of these functional groups contributes to its distinctive chemical behavior and makes it a subject of interest in research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde typically involves multi-step organic reactions. One common approach is the condensation reaction between 3,5-diformylbenzene and 10-hexyl-10H-phenothiazine derivatives. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenothiazine moieties can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated phenothiazine derivatives.
科学的研究の応用
3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying electron transfer processes.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
作用機序
The mechanism of action of 3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde is primarily related to its ability to participate in electron transfer processes. The phenothiazine moieties act as electron donors, while the benzaldehyde core can accept electrons. This electron transfer capability is crucial for its applications in organic electronics and as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as interacting with biological molecules in medicinal research or facilitating charge transfer in electronic devices.
類似化合物との比較
Similar Compounds
- 2-((10-hexyl-10H-phenothiazin-3-yl)methylene)malononitrile
- 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile
- 5-(10-(2-ethylhexyl)-10H-phenothiazin-3-yl)thiophene-2-carbaldehyde
Uniqueness
3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde stands out due to its dual phenothiazine substitution, which enhances its electron-donating properties and makes it highly effective in applications requiring efficient electron transfer. Its structural complexity also allows for a broader range of chemical modifications, making it a versatile compound for various research purposes.
特性
CAS番号 |
863545-34-0 |
|---|---|
分子式 |
C47H48N2OS2 |
分子量 |
721.0 g/mol |
IUPAC名 |
3,5-bis[2-(10-hexylphenothiazin-3-yl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C47H48N2OS2/c1-3-5-7-13-27-48-40-15-9-11-17-44(40)51-46-32-35(23-25-42(46)48)19-21-37-29-38(31-39(30-37)34-50)22-20-36-24-26-43-47(33-36)52-45-18-12-10-16-41(45)49(43)28-14-8-6-4-2/h9-12,15-26,29-34H,3-8,13-14,27-28H2,1-2H3 |
InChIキー |
BYGDBPBYISVCKH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C2=C(C=C(C=C2)C=CC3=CC(=CC(=C3)C=O)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C6S5)CCCCCC)SC7=CC=CC=C71 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)
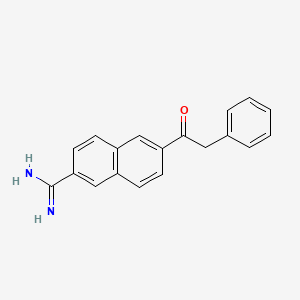
![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)

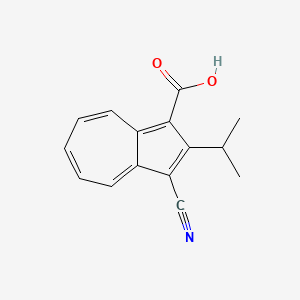

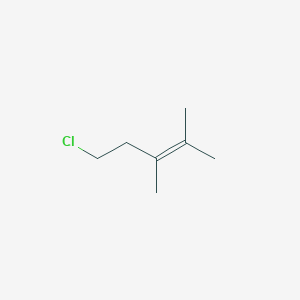
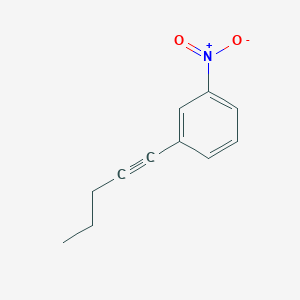

![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
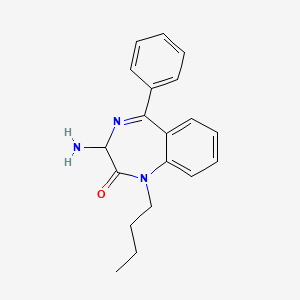
![4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine](/img/structure/B12528321.png)
![Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl-](/img/structure/B12528323.png)
